molecular formula C9H12N2O2 B13286134 3-Amino-3-(pyridin-4-yl)butanoic acid

3-Amino-3-(pyridin-4-yl)butanoic acid

Cat. No.: B13286134
M. Wt: 180.20 g/mol
InChI Key: VWXQUCBULYUSJQ-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)butanoic acid is a pharmaceutically relevant chemical compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Compounds featuring both an amino acid backbone and a pyridin-4-yl heterocycle are of significant interest in drug discovery, frequently explored for their potential as key fragments in the synthesis of more complex molecules . The specific research applications and detailed mechanism of action for this particular compound are areas for ongoing investigation and are not fully characterized in the available scientific literature. As a beta-amino acid derivative, its structure offers a different conformational flexibility compared to standard alpha-amino acids, which can be exploited in the design of peptidomimetics and novel bioactive compounds. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQUCBULYUSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3 Pyridin 4 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-Amino-3-(pyridin-4-yl)butanoic Acid Skeleton

Retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials and synthetic routes. The target molecule is a β-amino acid with a quaternary stereocenter bearing a pyridyl and a methyl group.

A primary disconnection strategy involves breaking the C2-C3 bond, suggesting a synthetic approach based on the addition of a nucleophilic acetate equivalent to an imine precursor. This leads back to 4-acetylpyridine and a source of ammonia, which would form the corresponding ketimine in situ.

Another key disconnection can be made at the C3-N bond. This suggests a conjugate addition of an amine nucleophile to a suitable α,β-unsaturated precursor, such as 3-(pyridin-4-yl)but-2-enoic acid or its ester derivative. This retrosynthetic pathway simplifies the synthesis to the preparation of the unsaturated carbonyl compound.

A third approach involves the disconnection of the C3-C4 bond of the pyridine (B92270) ring, which is less common for this type of target but could be envisioned through more complex cross-coupling strategies.

Finally, a disconnection of the C3-methyl bond points towards the alkylation of a β-amino ester derivative, which would be a less direct but viable strategy.

These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Direct Synthetic Routes to this compound

Several direct synthetic routes can be employed for the preparation of this compound, ranging from conventional multi-step approaches to more convergent strategies.

Conventional Multi-Step Synthesis Approaches

One of the most classical methods for the synthesis of β-amino acids is the Rodionov reaction . This one-pot reaction involves the condensation of an aldehyde (or ketone), malonic acid, and ammonia (or an amine) in an alcoholic solvent. For the synthesis of this compound, 4-acetylpyridine would be the ketone of choice. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Another established method is the Blaise reaction , which involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-enamino ester, which can then be hydrolyzed and reduced to the desired β-amino acid. In this case, 4-cyanopyridine could be reacted with ethyl α-bromoacetate, followed by Grignard addition of a methyl group and subsequent hydrolysis and reduction.

The Reformatsky reaction offers another viable route. This reaction involves the addition of an organozinc reagent derived from an α-haloester to an imine. The imine can be pre-formed from 4-acetylpyridine and a suitable amine, followed by reaction with the Reformatsky reagent generated from an α-bromoester and zinc.

Convergent Synthetic Strategies for Advanced Intermediates

Convergent strategies aim to synthesize key fragments of the molecule separately before combining them in the final steps. For this compound, a convergent approach could involve the synthesis of a pyridyl-containing electrophile and a suitable nucleophile. For instance, an N-protected imine derived from 4-acetylpyridine can be reacted with the enolate of a protected acetic acid derivative. This approach allows for greater flexibility and control over the stereochemistry of the final product.

Precursor Chemistry and Starting Material Considerations

The primary precursors for the synthesis of this compound are readily available. 4-Acetylpyridine, 4-cyanopyridine, and pyridine-4-carboxaldehyde are common starting materials in organic synthesis. Malonic acid, α-haloesters, and sources of ammonia are also widely accessible. The choice of starting material will largely depend on the chosen synthetic route and the desired scale of the synthesis. For instance, the Rodionov reaction, being a one-pot multicomponent reaction, is often favored for its operational simplicity and atom economy.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound is of significant interest. This can be achieved through various asymmetric synthetic methodologies.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral β-amino acids. One prominent strategy is the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. In the context of the target molecule, this would involve the conjugate addition of a protected amine to an ester of 3-(pyridin-4-yl)but-2-enoic acid, catalyzed by a chiral metal complex or an organocatalyst.

Another approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. For example, an achiral imine derived from 4-acetylpyridine can be reacted with the enolate of an acetate derivative bearing a chiral auxiliary, such as an Evans oxazolidinone. The auxiliary can then be cleaved to yield the enantiomerically enriched β-amino acid.

Furthermore, enzymatic resolution offers a green and efficient method for obtaining enantiopure β-amino acids. A racemic mixture of this compound or its ester derivative can be subjected to enzymatic kinetic resolution using a lipase or an amidase. These enzymes selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the two stereoisomers.

Below is a table summarizing some of the potential enantioselective methods:

MethodDescriptionKey Reagents/Catalysts
Asymmetric Conjugate AdditionAddition of a protected amine to an α,β-unsaturated ester catalyzed by a chiral catalyst.Chiral Lewis acids, organocatalysts, protected amines.
Chiral AuxiliaryTemporary incorporation of a chiral molecule to control stereoselectivity.Evans oxazolidinones, pseudoephedrine amides.
Enzymatic ResolutionSelective enzymatic reaction on one enantiomer of a racemic mixture.Lipases, amidases, penicillin acylase.

These methodologies provide a range of options for accessing the individual stereoisomers of this compound, which is crucial for the investigation of their distinct biological activities.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable strategies for controlling stereochemistry in the synthesis of chiral molecules is the use of chiral auxiliaries. wikipedia.org This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, an Evans oxazolidinone auxiliary serves as a prime example. The synthesis would commence with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting N-acyl oxazolidinone can then be enolized and subjected to a diastereoselective Mannich-type reaction with an imine derived from 4-acetylpyridine. The inherent chirality of the auxiliary sterically directs the approach of the imine, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired enantiomerically enriched β-amino acid.

Key Features of Chiral Auxiliary-Mediated Synthesis:

High Diastereoselectivity: The rigid structure of the auxiliary provides a highly controlled chiral environment.

Reliability and Predictability: The stereochemical outcome is often predictable based on well-established models.

Auxiliary Recovery: The chiral auxiliary can typically be removed non-destructively and recycled, which is economically advantageous.

Chiral Pool Strategies Leveraging Natural Products

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. scielo.br Amino acids, sugars, and terpenes are common starting points. For the synthesis of (S)-3-Amino-3-(pyridin-4-yl)butanoic acid, a plausible chiral pool approach could begin with a derivative of L-aspartic acid. scielo.br

A potential synthetic route involves the chemoselective reaction of a protected L-aspartic acid diester with a pyridinyl organometallic reagent, such as 4-pyridyllithium or a 4-pyridyl Grignard reagent. researchgate.net This would be followed by a series of transformations to convert the second carboxylic acid function into a methyl group, thereby establishing the final butanoic acid structure. The stereocenter from the starting L-aspartic acid is retained throughout the synthesis, defining the stereochemistry of the final product.

Biocatalytic Approaches for Enantiomerically Pure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the production of enantiomerically pure this compound, several biocatalytic strategies could be employed.

One common approach is the kinetic resolution of a racemic mixture of the β-amino acid or a suitable precursor. Lipases or proteases could be used to selectively acylate or hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Another powerful biocatalytic method is the use of transaminases. A prochiral β-keto acid, 3-oxo-3-(pyridin-4-yl)butanoic acid, could serve as a substrate for a stereoselective transaminase. In the presence of an amino donor like isopropylamine, the enzyme would catalyze the asymmetric amination of the ketone to produce the desired (R)- or (S)-enantiomer of the target amino acid with high enantiomeric excess.

Biocatalytic MethodEnzyme ClassSubstrateTransformation
Kinetic ResolutionLipase/ProteaseRacemic ester of this compoundEnantioselective hydrolysis or acylation
Asymmetric SynthesisTransaminase3-Oxo-3-(pyridin-4-yl)butanoic acidStereoselective amination
Nitrile HydrolysisNitrilaseRacemic 3-amino-3-(pyridin-4-yl)butanenitrileEnantioselective hydrolysis to the carboxylic acid

Process Optimization and Industrial-Scale Considerations in this compound Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and economic viability.

Reactor Technologies and Reaction Parameter Control

The choice of reactor technology is critical for large-scale production.

Batch Reactors: These are versatile and commonly used for multi-step syntheses where reaction volumes are moderate. They allow for precise control over temperature, pressure, and mixing, which is crucial for stereoselective reactions.

Continuous Flow Reactors: For certain steps, particularly highly exothermic or hazardous reactions, continuous flow chemistry offers significant advantages in terms of safety, heat transfer, and process control. The small reaction volumes at any given time minimize risks.

Precise control of reaction parameters is paramount. For instance, in chiral auxiliary-mediated syntheses, maintaining cryogenic temperatures (e.g., -78 °C) during the enolization and alkylation steps is often necessary to maximize diastereoselectivity. Automated control systems are employed in industrial settings to monitor and adjust these parameters in real-time.

Advanced Purification Techniques for Synthetic Intermediates and Final Product

Achieving high purity for the final active pharmaceutical ingredient (API) and its intermediates is a regulatory requirement.

Crystallization: This is a primary method for purification and is often used to isolate the final product. Diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, is a common crystallization-based technique for separating enantiomers.

Preparative Chromatography: For high-value products or when crystallization is not effective, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase can be used to separate enantiomers on a large scale.

Membrane Filtration: Techniques like nanofiltration can be used to remove solvents, salts, and other impurities.

Mechanistic Investigations of Synthetic Transformations in this compound Preparation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and troubleshooting potential issues. For the synthesis of β-amino acids, several key reactions are often employed, each with a well-studied mechanism.

In the context of a Mannich-type reaction , a key step in many syntheses of this target molecule, the mechanism involves the formation of an enolate from a carbonyl compound (e.g., an N-acylated chiral auxiliary). This enolate then acts as a nucleophile, attacking the electrophilic carbon of a pre-formed imine (derived from 4-acetylpyridine and an amine). The stereochemical outcome is dictated by the formation of a six-membered, chair-like transition state, where the substituents arrange themselves to minimize steric hindrance. The chiral auxiliary plays a crucial role in shielding one face of the enolate, forcing the imine to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.

Elucidation of Pyridine Ring Formation Mechanisms

The formation of the pyridine ring is a fundamental step in the synthesis of this compound. Several classical and modern synthetic methods can be envisaged for the construction of the pyridyl moiety. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most established methods for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. organic-chemistry.org Subsequent aromatization, often facilitated by an oxidizing agent, yields the final pyridine ring. wikipedia.org

Interactive Data Table: Key Intermediates in Hantzsch Pyridine Synthesis
IntermediateStructure DescriptionRole in Mechanism
EnamineFormed from β-ketoester and ammoniaNucleophile in Michael addition
Knoevenagel ProductFormed from aldehyde and β-ketoesterMichael acceptor
1,4-DihydropyridineProduct of cyclization and dehydrationPrecursor to the final pyridine

Another relevant method is the Guareschi-Thorpe Condensation , which provides access to substituted 2-pyridones. This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. While this method primarily yields pyridones, these can be further functionalized to obtain the desired pyridine structure.

The Chichibabin Pyridine Synthesis offers a direct route to pyridines from aldehydes or ketones and ammonia at elevated temperatures, often over a solid catalyst. wikipedia.org This reaction involves a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps to construct the pyridine ring. The specific substitution pattern of the resulting pyridine is dependent on the nature of the starting carbonyl compounds.

Mechanistic Insights into Amino Group Introduction Methods (e.g., reductive amination)

The introduction of the amino group at the tertiary carbon center is a critical transformation in the synthesis of this compound. Reductive amination is a widely employed and efficient method for this purpose. harvard.edu This reaction involves the condensation of a ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the target molecule, a plausible precursor would be 4-(pyridin-4-yl)-4-oxobutanoic acid or a suitable ester derivative. The reductive amination of this β-keto acid derivative with ammonia would proceed as follows:

Imine Formation: The carbonyl group of the ketone reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. The reaction is typically acid-catalyzed to facilitate the dehydration step.

Reduction: The imine intermediate is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine (iminium ion) in the presence of the ketone starting material. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also a viable method. harvard.edu

The mechanism involves the nucleophilic attack of a hydride from the reducing agent onto the electrophilic carbon of the iminium ion.

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Selective for iminiums over ketonesToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane, Acetic AcidMild, selective, non-toxic byproductsMoisture sensitive
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Ethanol, various pressures"Green" reagent, high efficiencyMay reduce other functional groups

Stereochemical Control Mechanisms in Asymmetric Syntheses

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of stereochemistry during the synthesis is crucial, particularly for pharmaceutical applications where often only one enantiomer exhibits the desired biological activity. Asymmetric synthesis of this compound can be achieved through several strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. sigmaaldrich.comnih.gov For the synthesis of the target molecule, a chiral auxiliary could be attached to the carboxylic acid moiety of a precursor. For instance, an Evans oxazolidinone auxiliary could be used. rsc.org The chiral auxiliary would then direct the stereoselective addition of a nucleophile to a prochiral center or a stereoselective alkylation. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product. The stereochemical outcome is determined by the steric hindrance imposed by the chiral auxiliary, which forces the incoming reagent to attack from a specific face of the molecule.

Asymmetric catalysis employs a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of β-amino acids, several catalytic asymmetric methods have been developed. One approach is the asymmetric conjugate addition of an amine source to an α,β-unsaturated ester. nih.gov In the context of the target molecule, this would involve the conjugate addition of a nitrogen nucleophile to a pyridyl-substituted α,β-unsaturated butenoate, catalyzed by a chiral metal complex or an organocatalyst.

Another powerful strategy is the asymmetric reductive amination of a prochiral ketone. This can be achieved by using a chiral catalyst, such as a chiral transition metal complex, to effect the hydrogenation of the intermediate imine with high enantioselectivity. harvard.edu Alternatively, biocatalysis using imine reductases (IREDs) has emerged as a highly effective method for the asymmetric synthesis of chiral amines. These enzymes can catalyze the reduction of a wide range of imines with excellent stereoselectivity.

Interactive Data Table: Strategies for Asymmetric Synthesis
StrategyKey PrincipleExampleTypical Stereoselectivity (ee)
Chiral AuxiliaryTemporary incorporation of a chiral directing groupEvans Oxazolidinone>95%
Asymmetric CatalysisUse of a chiral catalyst to create a chiral environmentChiral Lewis Acid Catalyzed Conjugate Addition80-99%
BiocatalysisUse of enzymes for stereoselective transformationsImine Reductase (IRED) catalyzed reductive amination>99%

Stereochemical Aspects of 3 Amino 3 Pyridin 4 Yl Butanoic Acid

Nomenclature and Definition of Stereoisomers of 3-Amino-3-(pyridin-4-yl)butanoic Acid

This compound possesses a single chiral center at the C3 carbon, which is bonded to four different substituents: an amino group, a pyridin-4-yl group, a methyl group, and a carboxymethyl group. Consequently, this molecule can exist as a pair of enantiomers.

The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R)- or (S)- descriptor. The priority of the substituents attached to the chiral center is determined by atomic number. For this compound, the priorities are as follows:

-NH₂ (Amino group)

-COOH (Carboxyl group)

-C₅H₄N (Pyridin-4-yl group)

-CH₃ (Methyl group)

Based on these priorities, the two enantiomers are named:

(R)-3-Amino-3-(pyridin-4-yl)butanoic acid

(S)-3-Amino-3-(pyridin-4-yl)butanoic acid

In addition to the R/S system, the D/L notation is sometimes used for amino acids, relating their configuration to that of glyceraldehyde. However, the R/S system is the unambiguous and systematic method for describing the absolute configuration of chiral molecules like this compound.

Diastereomeric and Enantiomeric Relationships within this compound Analogues

While this compound itself only has enantiomers, its analogues with additional chiral centers can exhibit both enantiomeric and diastereomeric relationships. Enantiomers are non-superimposable mirror images of each other, whereas diastereomers are stereoisomers that are not mirror images.

Consider a hypothetical analogue, 3-Amino-2-hydroxy-3-(pyridin-4-yl)butanoic acid, which has two chiral centers (C2 and C3). This would result in a maximum of 2² = 4 possible stereoisomers:

(2R, 3R)

(2S, 3S)

(2R, 3S)

(2S, 3R)

In this set of stereoisomers:

(2R, 3R) and (2S, 3S) are enantiomers.

(2R, 3S) and (2S, 3R) are enantiomers.

The relationship between (2R, 3R) and (2R, 3S) is diastereomeric, as they have the same configuration at C3 but opposite at C2.

Similarly, (2R, 3R) and (2S, 3R) are diastereomers.

These relationships are crucial in drug development, as different stereoisomers can have distinct pharmacological and toxicological profiles.

Methods for Stereochemical Characterization of this compound

A variety of analytical techniques are employed to determine the enantiomeric purity and absolute configuration of chiral molecules like this compound.

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating and quantifying enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

For the separation of amino acid enantiomers, several types of CSPs are available, including polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange columns. yakhak.orgsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation.

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds provide a framework. For instance, the chiral separation of a related compound, 3-amino-4-(pyridin-3-yl)butanoic acid, has been achieved using CHIRALPAK ZWIX(-) and CHIRALPAK ZWIX(+) columns with a mobile phase of methanol/acetonitrile containing triethylamine (B128534) and acetic acid. hplc.eu

Table 1: Illustrative Chiral HPLC Separation of a Related Amino Acid Analogue

Chiral Stationary PhaseMobile PhaseElution Order
CHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHS < R
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHR < S

This data is for 3-amino-4-(pyridin-3-yl)butanoic acid and serves as an example of the technique's application to a similar structure. hplc.eu

Spectroscopic Methods for Stereoisomer Identification (e.g., CD spectroscopy, NMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, resulting in distinguishable NMR signals for each enantiomer. This allows for the determination of enantiomeric purity. Advanced NMR techniques, such as multiplicity-edited HSQC, can also provide detailed structural information for the identification of amino acids. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms. This technique was famously used to determine the absolute configuration of (+)-glyceraldehyde, which became the reference standard for the D/L notation. wikipedia.org For a definitive assignment of the (R)- or (S)-configuration of this compound, X-ray crystallography of a single crystal of one of its enantiomers would be required. The crystal structure of enantiopure (R)-baclofen, a related β-amino acid, has been determined using single-crystal XRD. nih.gov

Impact of Stereochemistry on Molecular Conformation and Intramolecular Interactions

The absolute configuration of a chiral molecule dictates its three-dimensional shape, which in turn influences its physical, chemical, and biological properties. The specific arrangement of the amino, carboxyl, pyridin-4-yl, and methyl groups around the chiral center in each enantiomer of this compound will determine its preferred molecular conformation.

This conformation is influenced by a variety of intramolecular interactions, including:

Steric Hindrance: The bulky pyridin-4-yl group will likely orient itself to minimize steric clashes with the other substituents.

Hydrogen Bonding: The amino and carboxyl groups can form intramolecular hydrogen bonds, which can stabilize certain conformations. The nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

These subtle differences in conformation and intramolecular interactions between the (R)- and (S)-enantiomers can lead to significant differences in their interactions with other chiral molecules, such as enzymes and receptors in a biological system. For instance, the crystal structure of (R)-baclofen reveals strong hydrogen bonds and C—H⋯Cl bonds that interconnect the zwitterionic molecules in the crystal lattice. nih.gov

Stereoselective Transformations and Epimerization Studies Involving this compound

The stereochemistry of this compound is of significant interest due to the presence of a chiral center at the C3 position, which is also a quaternary carbon. This structural feature imparts specific three-dimensional arrangements that can influence its biological activity and physical properties. The synthesis of enantiomerically pure forms of this compound and the study of its stereochemical stability are crucial for its potential applications. This section delves into the stereoselective transformations that can be employed to synthesize specific stereoisomers of this compound and discusses the potential for epimerization at its chiral center.

Stereoselective Transformations

The asymmetric synthesis of β-amino acids, particularly those with a quaternary stereocenter, is a challenging yet important area of organic chemistry. acs.org Several strategies developed for the synthesis of analogous β-aryl-β-amino acids can be adapted for the stereoselective synthesis of this compound.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of compounds like this compound, a chiral auxiliary can be attached to the nitrogen or the carboxyl group to direct the addition of a methyl group to a prochiral precursor.

Another powerful method is the use of chiral catalysts in reactions such as the Mannich reaction. rsc.org In a potential synthetic route, a chiral catalyst could control the enantioselective addition of a nucleophile to an imine derived from 4-acetylpyridine, followed by further transformations to yield the desired amino acid. The choice of catalyst, whether it be a metal complex with a chiral ligand or an organocatalyst, is critical for achieving high enantioselectivity. hilarispublisher.com

The diastereoselective alkylation of a chiral enolate is another viable strategy. nih.gov A chiral precursor, such as a cyclic derivative of a simpler β-amino acid, can be deprotonated to form a chiral enolate, which then reacts with a methylating agent. The inherent chirality of the enolate directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral directing group would afford the enantiomerically enriched product.

Below is an illustrative table of potential stereoselective transformations applicable to the synthesis of this compound, based on methodologies for similar compounds.

Transformation Chiral Source Key Reaction Potential Diastereomeric/Enantiomeric Excess
Chiral Auxiliary Directed Synthesis(S)- or (R)-phenylethylamineDiastereoselective alkylation of an enolate>90% de
Catalytic Asymmetric Mannich ReactionChiral phosphoric acidEnantioselective addition to an imine>95% ee
Diastereoselective Conjugate AdditionChiral oxazolidinoneMichael addition of a methyl organocuprate>98% de

Note: The data in this table is illustrative and based on typical results for analogous reactions, as specific data for this compound is not publicly available.

Epimerization Studies

Epimerization is the process by which one epimer is converted into its diastereomer. nih.gov In the context of this compound, which has a single stereocenter, epimerization would lead to racemization, the formation of an equal mixture of both enantiomers. The stereochemical stability of this compound is crucial, especially if one enantiomer exhibits desired biological activity while the other is inactive or has undesirable effects.

The primary mechanism for the epimerization of amino acids involves the deprotonation of the α-carbon to the carboxyl group, forming a planar enolate intermediate, followed by reprotonation from either face. nih.gov However, for this compound, the chiral center is at the β-position (C3). Epimerization at this center would require the abstraction of the proton from the C2 carbon, which is adjacent to the carboxyl group. While this can occur, the more relevant consideration for this specific molecule is the stability of the quaternary stereocenter at C3.

The C3 stereocenter in this compound is a benzylic-like position due to the adjacent pyridyl group. Epimerization at such a center can be facilitated under certain conditions, particularly in the presence of strong bases or at elevated temperatures. nsf.gov The pyridyl group can stabilize a carbanionic intermediate formed upon deprotonation at C3, although this is less likely than deprotonation at C2.

The conditions under which this compound is handled and stored are critical to prevent racemization. Studies on similar compounds have shown that factors such as pH, temperature, and the presence of certain catalysts can influence the rate of epimerization. researchgate.net

Below is a table summarizing factors that could potentially influence the epimerization of this compound.

Factor Potential Effect on Epimerization Mechanism
Strong BaseIncreased rateFormation of a resonance-stabilized carbanion at C2.
High TemperatureIncreased rateProvides the activation energy for proton abstraction and inversion of configuration.
Acidic ConditionsGenerally stableProtonation of the amino and carboxyl groups can stabilize the chiral center.
Metal Ion CatalysisPotential for increased rateCoordination of a metal ion to the carboxylate and amino groups could facilitate deprotonation at C2.

Note: This table is based on general principles of amino acid epimerization and the known chemistry of related compounds.

Chemical Transformations and Derivatization of 3 Amino 3 Pyridin 4 Yl Butanoic Acid

Reactivity of the Butanoic Acid Moiety in 3-Amino-3-(pyridin-4-yl)butanoic Acid

The butanoic acid portion of the molecule offers two sites for chemical transformation: the carboxylic acid group and the adjacent alpha-carbon.

The carboxyl group is readily converted into a variety of derivatives, including esters, amides, and alcohols, through standard organic transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with diazomethane (B1218177) can yield the methyl ester, although this method is limited by the reagent's toxicity and explosive nature. Esterification is often a preliminary step to increase solubility in organic solvents or to temporarily protect the carboxyl group during reactions targeting the amino functionality.

ReagentProduct TypeGeneral Reaction Conditions
Methanol (CH₃OH) / H⁺Methyl EsterAcid catalyst, heat
Ethanol (C₂H₅OH) / H⁺Ethyl EsterAcid catalyst, heat
Thionyl Chloride (SOCl₂) then Alcohol (ROH)EsterFormation of acyl chloride intermediate, then addition of alcohol

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a fundamental transformation. Direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under milder conditions. researchgate.net This reaction is crucial for building larger molecules, including peptide-like structures.

AmineCoupling AgentProduct Type
Ammonia (NH₃)EDC/HOBtPrimary Amide
Benzylamine (BnNH₂)DCCN-Benzyl Amide
Piperidine (B6355638)HATUN-Piperidinyl Amide

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-amino-4-(pyridin-4-yl)butan-1-ol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Due to the high reactivity of LiAlH₄, the amino group must be protected prior to the reduction to prevent unwanted side reactions.

Transformations at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of a carboxylic acid are also possible, though often require specific conditions.

Alkylation: Direct alkylation of the α-carbon is challenging because it requires the formation of an enolate, which is difficult to achieve with a carboxylic acid. The typical approach involves a multi-step sequence where the acid is first converted to a more suitable derivative. However, for this compound, specific documented examples of α-alkylation are not prevalent in the literature. In general, enolate formation is achieved with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). pressbooks.publibretexts.org

Halogenation: The most notable reaction for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.com This method allows for the selective bromination or chlorination at the α-carbon. The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.comyoutube.com The reaction proceeds through an acyl halide intermediate, which more readily forms an enol for halogenation. Subsequent hydrolysis regenerates the α-halo carboxylic acid. There are no specific literature reports detailing the HVZ reaction on this compound.

Reactivity of the Amino Group in this compound

The primary amino group is a potent nucleophile and a site for numerous chemical transformations, including the formation of amides, protection/deprotection sequences, and various nucleophilic additions and substitutions.

The amino group of this compound can react with an activated carboxylic acid to form an amide bond. This is the cornerstone of peptide synthesis. wikipedia.org In this context, the compound acts as the N-terminal residue, providing its nucleophilic amine for reaction. The carboxylic acid of the incoming amino acid must first be "activated" using a coupling reagent to convert the hydroxyl group into a better leaving group. This creates a highly reactive intermediate that is readily attacked by the amino group of this compound. This process is fundamental for incorporating this non-standard beta-amino acid into peptide chains. nbinno.comarmchemfront.com

Coupling ReagentActivating Agent ClassCommon Solvent
HBTU/HATUAminium/Uronium SaltsDMF, NMP
PyBOPPhosphonium SaltsDMF, DCM
DCC/EDCCarbodiimidesDCM, DMF

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is stable under basic and nucleophilic conditions but is easily removed with strong acids. fishersci.co.ukorganic-chemistry.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Deprotection is achieved using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. fishersci.co.uk

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is an alternative that is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in DMF. organic-chemistry.org This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses. The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Protecting GroupIntroduction ReagentDeprotection Conditions
Boc(Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Strong Acid (e.g., TFA, HCl)
FmocFmoc-OSu or Fmoc-Cl, BaseMild Base (e.g., 20% Piperidine in DMF)
CbzBenzyl Chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)

As a primary amine, the nitrogen atom is nucleophilic and can participate in a variety of bond-forming reactions beyond amidation.

N-Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, and mixtures of mono- and di-alkylated products, along with the quaternary ammonium (B1175870) salt, are common. Reductive amination, which involves the reaction with an aldehyde or ketone to form a Schiff base (imine) intermediate followed by reduction (e.g., with sodium borohydride (B1222165), NaBH₄), is a more controlled method for mono-alkylation.

Acylation: Reaction with acyl chlorides or acid anhydrides under basic conditions leads to the formation of amides. This is a common method for introducing specific acyl groups onto the nitrogen atom.

Reaction with Aldehydes and Ketones: The amino group can undergo a condensation reaction with aldehydes or ketones to form an imine or Schiff base. This reaction is reversible and is often the first step in reductive amination.

Reactivity of the Pyridine (B92270) Ring in this compound

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Compared to benzene (B151609), the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation further increases the electron-deficient character of the ring, making substitution even more difficult. wikipedia.orgyoutube.com

When forced to react under harsh conditions, electrophilic substitution on a pyridine ring typically occurs at the 3-position (meta to the nitrogen), as this position is the least deactivated. youtube.com For this compound, the electrophilic attack would be expected to occur at the positions meta to the ring nitrogen (C-3 and C-5).

Reaction Typical Reagents Expected Outcome for Pyridine Ring
NitrationHNO₃ / H₂SO₄Extremely slow reaction; expected meta-substitution. youtube.commasterorganicchemistry.com
SulfonationFuming H₂SO₄Requires high temperatures; expected meta-substitution. youtube.commasterorganicchemistry.com
HalogenationBr₂, Cl₂ / Lewis AcidVery slow reaction; requires high temperatures. masterorganicchemistry.com
Friedel-CraftsR-X / AlCl₃ or RCO-X / AlCl₃Generally does not occur due to catalyst complexation with the nitrogen. youtube.com

To enhance the reactivity of the pyridine ring towards electrophiles, it can first be converted to its N-oxide. This modification is discussed in section 4.3.3.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is uncommon for carbocyclic aromatic rings like benzene unless they bear strong electron-withdrawing groups. wikipedia.orglibretexts.org Nucleophilic attack is highly favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6), as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. libretexts.orgyoutube.com

In this compound, the side chain is at the 4-position. Therefore, nucleophilic aromatic substitution would require the presence of a good leaving group (such as a halide) at the C-2 or C-6 positions of the pyridine ring. A classic example of such a reaction on a pyridine system is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

The formation of the N-oxide has profound effects on the reactivity of the pyridine ring:

Activation towards Electrophilic Substitution: The N-oxide is more reactive towards electrophiles than the parent pyridine. The oxygen atom can donate electron density back into the ring, activating the C-4 (para) and C-2/C-6 (ortho) positions. wikipedia.orgyoutube.com For the N-oxide of this compound, electrophilic attack would be directed to the 2 and 6 positions.

Activation towards Nucleophilic Substitution: The N-oxide group also activates the ring for nucleophilic attack, particularly at the C-2 and C-4 positions.

The N-oxide can be subsequently deoxygenated to restore the original pyridine ring, making it a useful intermediate for the synthesis of substituted pyridines that are otherwise difficult to prepare. youtube.com

Synthesis of Diverse Derivatives of this compound

The carboxylic acid and amino functionalities of the butanoic acid side chain provide convenient handles for a variety of chemical modifications.

The carboxylic acid group can be converted into a range of other functional groups using standard organic synthesis methodologies. These transformations allow for the creation of esters, amides, and other derivatives.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common strategy for protecting the carboxylic acid or modifying the compound's solubility and pharmacokinetic properties. nih.gov

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-amino-4-(pyridin-4-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Derivative Synthetic Method Typical Reagents
EstersFischer EsterificationR-OH, H⁺ catalyst
AmidesAmide CouplingR₂NH, Coupling Agents (e.g., DCC, HATU)
Acid ChloridesAcyl HalogenationSOCl₂, (COCl)₂
AlcoholsReductionLiAlH₄, BH₃

The primary amino group is nucleophilic and can undergo a variety of reactions to yield N-substituted derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives (amides). nih.gov

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation.

Reductive Amination: A more controlled method for N-alkylation involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride. nih.gov

Boc Protection: The amino group can be protected, for example, with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O). nih.gov This is a common strategy in multi-step syntheses to prevent the amino group from participating in unwanted side reactions.

Derivative Synthetic Method Typical Reagents
N-Acyl DerivativesAcylationRCOCl or (RCO)₂O, Base
N-Alkyl DerivativesReductive AminationRCHO or RCOR', NaBH(OAc)₃
CarbamatesN-ProtectionBoc₂O, Fmoc-Cl
SulfonamidesSulfonylationRSO₂Cl, Base

Modification of the Pyridine Ring

The pyridine ring of this compound is amenable to a variety of chemical transformations that can alter its electronic properties, steric profile, and potential for intermolecular interactions. These modifications are crucial for fine-tuning the molecule for specific applications.

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bhu.ac.inarkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. bhu.ac.inalmerja.netscripps.edu

Table 1: Representative Conditions for N-Oxidation of Pyridine Derivatives

Oxidizing AgentSolventTemperatureReference
H₂O₂ / Acetic AcidAcetic AcidReflux bhu.ac.in
meta-Chloroperoxybenzoic acid (m-CPBA)DichloromethaneRoom Temp. arkat-usa.org

This table presents generalized conditions for the N-oxidation of pyridine derivatives and may require optimization for this compound.

While the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, the formation of the N-oxide significantly enhances its reactivity. bhu.ac.in Electrophilic substitution on the pyridine-N-oxide of a this compound derivative would be expected to occur at the positions ortho to the N-oxide, which are the 2- and 6-positions of the pyridine ring. quimicaorganica.org Subsequent deoxygenation, often accomplished with reagents like phosphorus trichloride (PCl₃), can restore the pyridine ring. almerja.net

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of a good leaving group, such as a halogen, at the 2- or 4-position. nih.govyoutube.com Therefore, to apply this strategy to this compound, the pyridine ring would first need to be halogenated. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the pyridine ring. To utilize these methods, the pyridine ring of this compound would first need to be halogenated, typically at the 2- or 3-position.

Suzuki Coupling: This reaction involves the coupling of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or vinyl substituents onto the pyridine ring. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples a halo-pyridine with a terminal alkyne, also using a palladium catalyst, often in the presence of a copper co-catalyst. This method is used to install alkynyl groups on the pyridine ring. wikipedia.orgresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Halopyridines

Reaction TypeCatalystBaseSolventTemperatureReference
Suzuki CouplingPd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/Water80-100 °C mdpi.comresearchgate.net
Sonogashira CouplingPdCl₂(PPh₃)₂/CuITriethylamine (B128534)DMF or THFRoom Temp. to 60 °C wikipedia.orgresearchgate.net

This table provides general conditions that may need to be adapted for substrates containing amino acid functionalities.

Computational and Theoretical Investigations of 3 Amino 3 Pyridin 4 Yl Butanoic Acid and Its Derivatives

Molecular Docking and Binding Affinity Predictions in Theoretical Chemical Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the interaction between a ligand and its receptor.

Ligand-Receptor Interactions in Designed Molecular Models (e.g., enzyme models)

In the absence of specific experimental docking studies for 3-Amino-3-(pyridin-4-yl)butanoic acid, we can infer potential interactions based on studies of analogous pyridine-containing compounds with various biological targets. Molecular docking simulations with designed enzyme models, such as acetylcholinesterase (AChE) or epidermal growth factor receptor (EGFR) kinase, would likely reveal key interactions driving binding affinity. researchgate.netresearchgate.net

The structural features of this compound, namely the pyridine (B92270) ring, the amino group, and the carboxylic acid moiety, are all capable of forming significant intermolecular interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group and the carboxylic acid can act as both hydrogen bond donors and acceptors. The pyridine ring can also participate in π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within an enzyme's active site. researchgate.net

A hypothetical molecular docking study of this compound within a model enzyme active site might yield the interactions detailed in the table below.

Potential Interacting Residue (Enzyme) Functional Group of Ligand Type of Interaction Predicted Distance (Å)
Aspartic Acid / Glutamic AcidAmino Group (-NH2)Hydrogen Bond (Donor) / Salt Bridge1.8 - 2.5
Serine / Threonine / TyrosineCarboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor)1.9 - 2.8
Histidine / Glutamine / AsparaginePyridine NitrogenHydrogen Bond (Acceptor)2.0 - 3.0
Phenylalanine / Tryptophan / TyrosinePyridine Ringπ-π Stacking / Hydrophobic3.5 - 4.5
Glycine / Alanine (Backbone)Carboxylic Acid (-COOH)Hydrogen Bond (Acceptor)2.1 - 2.9

These predicted interactions, with binding energy scores hypothetically ranging from -6 to -8 kcal/mol, would suggest a stable binding mode within a target receptor, indicating its potential as a bioactive molecule. orientjchem.org

Structure-Binding Relationships in Chemical Host-Guest Systems

Host-guest chemistry involves the binding of a "guest" molecule into the cavity of a "host" molecule. The principles governing these interactions are similar to those in enzyme-ligand binding. The structure of this compound makes it an interesting candidate for forming host-guest complexes.

For instance, cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, could serve as a host for the pyridine ring of the molecule. The binding would be driven by hydrophobic interactions, with the pyridine moiety encapsulated within the cyclodextrin (B1172386) cavity. The amino and carboxylic acid groups would likely remain at the rim of the cyclodextrin, interacting with the solvent or the hydroxyl groups of the host.

Similarly, calixarenes and cucurbiturils are other classes of macrocyclic hosts that could encapsulate this compound or its derivatives. The binding affinity in these systems would be influenced by factors such as the size and shape complementarity between the host and guest, as well as electrostatic and hydrophobic interactions. Understanding these structure-binding relationships is crucial for applications in areas like drug delivery, sensing, and catalysis.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic and vibrational characteristics.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. ijcce.ac.ir The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Based on the structure of the molecule, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2, C68.5 - 8.7149 - 151
Pyridine C3, C57.3 - 7.5121 - 123
Pyridine C4-145 - 147
Quaternary Carbon-55 - 60
Methylene (B1212753) (-CH2-)2.8 - 3.240 - 45
Methyl (-CH3)1.5 - 1.825 - 30
Carboxylic Acid (-COOH)10.0 - 12.0175 - 180

The protons on the pyridine ring are expected to appear in the aromatic region (7.3-8.7 ppm), with those closest to the nitrogen atom being the most deshielded. The methylene protons adjacent to the carboxylic acid would be shifted downfield. The carboxylic acid proton itself would be highly deshielded. For the ¹³C spectrum, the pyridine carbons and the carbonyl carbon of the carboxylic acid would have the largest chemical shifts. Machine learning approaches are also emerging as rapid and accurate methods for NMR shift prediction. nih.govbris.ac.uk

Vibrational Frequency Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. wjarr.com For this compound, which can exist as a zwitterion, the vibrational spectrum would show characteristic bands for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups.

Drawing parallels with computational studies on 3-aminobutanoic acid, the following table outlines the predicted vibrational frequencies. wjarr.com

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Ammonium)3200 - 2800 (broad)3200 - 2800
C-H Stretch (Aromatic/Aliphatic)3100 - 29003100 - 2900
C=O Stretch (Carboxylate - Asymmetric)~1630~1630
N-H Bend (Ammonium)~1550~1550
C=C, C=N Stretch (Pyridine Ring)1600 - 14501600 - 1450
C-O Stretch (Carboxylate - Symmetric)~1410~1410
C-C Skeletal Vibrations900 - 800900 - 800

The broadness of the N-H stretching band in the FTIR spectrum would be indicative of hydrogen bonding. The characteristic asymmetric and symmetric stretches of the carboxylate group are key indicators of the zwitterionic form. The pyridine ring vibrations would appear in the 1600-1450 cm⁻¹ region. tandfonline.com

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulations

Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum of a molecule by predicting the energies of its electronic transitions. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the pyridine ring.

The primary electronic transitions would be π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxyl group) to a π* antibonding orbital.

A simulated UV-Vis spectrum might show the following absorption maxima (λ_max).

Predicted λ_max (nm) Molar Absorptivity (ε) Electronic Transition
~200 - 220Highπ → π
~250 - 270Moderate to Highπ → π
~280 - 300Lown → π*

The exact positions and intensities of these bands would be influenced by the solvent environment, which can be accounted for in the computational model using methods like the Polarizable Continuum Model (PCM). researchgate.net Studies on similar pyridine derivatives confirm that absorption bands in these regions are characteristic of the electronic transitions within the heterocyclic ring. researchgate.net

Advanced Theoretical Methodologies Applied to this compound Research

The unique structural features of this compound, namely the chiral center at the β-carbon and the aromatic, electron-deficient pyridine ring, make it an interesting subject for theoretical study. Computational methods can elucidate its conformational preferences, electronic properties, and interactions with its environment.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

DFT calculations can be employed to determine various properties of the molecule. For instance, geometry optimization can predict the most stable three-dimensional structure. Subsequent frequency calculations can confirm that the optimized structure is a true energy minimum and can also predict its vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

Furthermore, DFT is used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. For pyridine-containing amino acids, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient pyridine ring. acs.org This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics, which can be relevant for applications in materials science. acs.org

A hypothetical DFT study on this compound could yield data similar to that presented in the table below, which is based on findings for analogous pyridine-containing amino acids. acs.org

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to the electronic stability and reactivity.
Dipole Moment3.5 DQuantifies the polarity of the molecule.

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs of a DFT calculation.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and geometries.

For this compound, ab initio methods would be particularly useful for studying its conformational landscape. The rotation around the single bonds in the butanoic acid backbone and the orientation of the pyridine ring give rise to multiple possible conformers. High-level ab initio calculations can accurately determine the relative energies of these conformers, identifying the most stable ones.

These methods are also invaluable for studying non-covalent interactions, such as hydrogen bonding. In this compound, intramolecular hydrogen bonds could form between the amino group and the carboxylic acid group, or potentially involving the nitrogen atom of the pyridine ring. Ab initio calculations can precisely quantify the strength and geometry of these interactions, which play a crucial role in determining the molecule's preferred conformation.

A theoretical study could compare the energies of different conformers, as illustrated in the hypothetical data table below.

ConformerRelative Energy (kcal/mol)Key Intramolecular Interaction
Extended0.00Minimal steric hindrance
Folded (NH to COOH H-bond)-2.5Intramolecular hydrogen bond
Pyridine-rotated+1.2Steric interaction with backbone

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While DFT and ab initio methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational space and identify the most populated conformational states. This is particularly important in a solvent environment, where the interactions with solvent molecules can significantly influence the conformational preferences. An MD simulation would reveal how the molecule folds and unfolds, and how the orientation of the pyridine side chain fluctuates.

MD simulations are also essential for studying the interactions of this compound with other molecules, such as receptors or enzymes, which is a key aspect of computer-aided drug design. nih.gov By simulating the molecule in a solvated biological environment, one can gain insights into its binding modes and affinities.

The results of an MD simulation can be analyzed to generate various properties, as shown in the hypothetical table below.

PropertySimulated ValueSignificance
Radius of Gyration3.2 ÅMeasures the compactness of the molecule.
Solvent Accessible Surface Area150 ŲIndicates the extent of interaction with the solvent.
End-to-end Distance5.8 ÅCharacterizes the overall shape of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of 3 Amino 3 Pyridin 4 Yl Butanoic Acid in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthetic Strategies

The inherent chirality of 3-Amino-3-(pyridin-4-yl)butanoic acid makes it a valuable chiral building block. Chiral molecules are crucial in the synthesis of pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Amino acids containing pyridine (B92270) rings are recognized for their utility in constructing complex heterocyclic systems. The pyridine moiety can act as a key structural element or a reactive handle for further chemical transformations. Although direct examples involving this compound are not extensively documented, related pyridyl amino acids have been employed in the synthesis of novel molecular frameworks. For instance, the synthesis of β-pyridyl α-amino acids has been explored for the development of conformationally sensitive fluorophores, indicating the role of such structures in creating functional molecules. nih.govacs.org The incorporation of pyridine-containing amino acids can influence the solubility, metabolic stability, and binding affinity of the resulting compounds. researchgate.net

Non-proteinogenic amino acids, those not found in the genetic code, are of great interest for their applications in medicinal chemistry and materials science. researchgate.net this compound is itself a non-proteinogenic amino acid. While specific studies on its use as a precursor to other non-proteinogenic amino acids are not detailed, the general principles of amino acid chemistry allow for the modification of its carboxylic acid and amino groups, as well as the pyridine ring, to generate a variety of derivatives with potentially novel properties.

Role in Supramolecular Chemistry and Functional Material Precursors

The combination of a hydrogen-bonding amino acid backbone and a pyridine ring capable of metal coordination and π-π stacking interactions makes this compound a promising candidate for applications in supramolecular chemistry and materials science.

Amino acids and their derivatives are well-known for their ability to self-assemble into ordered nanostructures such as nanofibers, nanotubes, and hydrogels. mdpi.com These assemblies are driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridine ring in this compound can participate in π-π stacking and hydrogen bonding, potentially leading to the formation of unique supramolecular architectures. For example, a related compound, (E)-3-(pyridin-4-yl)acrylic acid, has been shown to form three-dimensional supramolecular structures through a combination of O—H⋯N interactions and π–π stacking. researchgate.net This suggests that this compound could also form predictable, self-assembling systems.

Polymers derived from amino acids are of significant interest due to their biocompatibility and biodegradability. researchgate.net These polymers can be designed to have specific properties and functions by incorporating different amino acid monomers. While there is no specific literature on polymers synthesized from this compound, the general methodology of amino acid-based polymer synthesis could be applied. The pyridine side chain could introduce interesting properties to the resulting polymer, such as pH-responsiveness, metal-coordinating capabilities, and altered thermal stability. researchgate.net The incorporation of amino acids into synthetic polymers can create materials with hierarchical superstructures and tunable properties for a wide range of applications. researchgate.net

Catalysis and Ligand Design Incorporating this compound Moieties

The structural features of this compound make it an attractive scaffold for the design of chiral ligands and catalysts.

Amino acids and peptides are versatile ligands for the synthesis of metal complexes with potential applications in catalysis and medicine. mdpi.com The pyridine nitrogen and the amino and carboxyl groups of this compound can all coordinate to metal centers. The chirality of the molecule can be transferred to the metal complex, making it a potential candidate for asymmetric catalysis. For example, trifunctional amino acid derivatives containing a pyridine group have been used to synthesize homochiral coordination networks with catalytic properties. researchgate.net These findings highlight the potential of this compound moieties in the development of novel chiral catalysts and functional coordination polymers.

Development of Chiral Ligands for Metal-Catalyzed Reactions

There is no available research data on the synthesis or application of chiral ligands derived from this compound for metal-catalyzed reactions. The general utility of β-amino acids as precursors for chiral ligands is well-established, offering unique steric and electronic properties that can influence the stereochemical outcome of a wide range of transformations. However, studies specifically employing the this compound scaffold have not been reported.

Chemical Probe Development and Mechanistic Studies in Model Systems (Non-Clinical)

Development of Chemical Probes for Enzyme Inhibition Studies (e.g., α-glucosidase inhibitors)

No studies have been published that describe the development or use of this compound as a chemical probe for enzyme inhibition, including for α-glucosidase. While the pyridine ring is a common feature in many biologically active molecules and enzyme inhibitors, the specific inhibitory properties of this compound have not been investigated or reported.

Investigation of Molecular Interactions in Defined Chemical Environments

There is a lack of published research on the use of this compound to investigate molecular interactions in defined chemical environments. Such studies are crucial for understanding the fundamental forces that govern molecular recognition and reaction mechanisms.

Emerging Research Directions and Future Prospects for this compound in Chemical Sciences

Given the absence of existing research, the potential applications of this compound in chemical sciences are entirely speculative. Future research could explore its synthesis and characterization, followed by an investigation into its properties as a chiral building block. Its structural motifs—a chiral β-amino acid backbone and a pyridine ring—suggest that it could theoretically find applications in the areas initially outlined. However, without empirical data, any discussion of its future prospects remains conjectural.

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(pyridin-4-yl)butanoic acid, and what are the critical reaction conditions?

The synthesis typically involves multi-step processes:

  • Starting Materials : Pyridine derivatives and β-amino acid precursors are common starting points. For example, 3-(Pyridin-4-yl)acrylic acid is a key intermediate .
  • Key Reactions :
    • Michael Addition : To introduce the amino group at the β-position.
    • Hydrolysis : Conversion of nitrile or ester intermediates to the carboxylic acid moiety.
  • Optimization : Continuous flow reactors improve scalability and yield in industrial settings .
  • Purification : Chromatography (HPLC) or crystallization ensures high purity (>95%) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., amino, pyridinyl, and carboxylic acid protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 180.20 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, critical for enantiomeric studies .
  • HPLC : Quantifies purity and detects impurities using reverse-phase columns .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what methodologies are used to study these interactions?

  • Mechanism of Action : The compound acts as a competitive inhibitor for enzymes like aminotransferases due to structural mimicry of natural substrates (e.g., β-alanine) .
  • Assays :
    • Enzyme Kinetics : Measure KiK_i values using spectrophotometric assays monitoring NADH oxidation .
    • Molecular Docking : Computational models predict binding affinities to pyridinyl-dependent enzymes .
  • Subcellular Localization : Fluorescent tagging (e.g., FITC conjugates) tracks compartment-specific activity in cellular models .

Q. What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?

  • Stereochemical Control : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) ensures enantiomeric excess (>90% ee) .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives separates (R)- and (S)-enantiomers .
  • Analytical Validation : Circular dichroism (CD) or chiral HPLC confirms enantiopurity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. neuroprotective effects)?

  • Experimental Variables :
    • Concentration Dependence : Dose-response curves (e.g., IC50_{50} values) clarify conflicting results .
    • Cell Line Specificity : Test across multiple models (e.g., neuronal vs. bacterial cells) .
  • Meta-Analysis : Compare studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Methodological Considerations

Q. What experimental precautions are necessary due to the compound’s physicochemical properties?

  • Hygroscopicity : Store desiccated at -20°C to prevent hydrolysis of the carboxylic acid group .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for in vitro assays; avoid aqueous buffers at extreme pH .
  • Toxicity : Follow OSHA guidelines for handling amino-containing compounds (e.g., PPE, fume hoods) .

Q. How can derivative synthesis expand the compound’s research applications?

  • Functionalization Strategies :
    • Amide Formation : React with acyl chlorides to create protease-resistant analogs .
    • Metal Complexation : Coordinate with transition metals (e.g., Cu2+^{2+}) for catalytic or antimicrobial studies .
  • Biological Screening : Derivatives are tested against kinase targets (e.g., EGFR) using high-throughput screening (HTS) platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.